DOTA tert-Butyl ester is a benxyl derivative of the cyclic tosamide; can be nitrated directly; is more convenient to incorporate the nitro group after deprotection lithium aluminum hydride.
Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate
CAS No.: 122555-91-3
Cat. No.: VC0002184
Molecular Formula: C26H50N4O6
Molecular Weight: 514.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 122555-91-3 |
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Molecular Formula | C26H50N4O6 |
Molecular Weight | 514.7 g/mol |
IUPAC Name | tert-butyl 2-[4,7-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate |
Standard InChI | InChI=1S/C26H50N4O6/c1-24(2,3)34-21(31)18-28-12-10-27-11-13-29(19-22(32)35-25(4,5)6)15-17-30(16-14-28)20-23(33)36-26(7,8)9/h27H,10-20H2,1-9H3 |
Standard InChI Key | NMHVTLJFPDOJOD-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)CN1CCNCCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C |
Canonical SMILES | CC(C)(C)OC(=O)CN1CCNCCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C |
Chemical Structure and Molecular Characteristics
Core Architecture
The compound features a 12-membered macrocyclic ring composed of four nitrogen atoms, each bonded to tert-butyl acetate groups at positions 1, 4, and 7. The tenth nitrogen remains unmodified, providing a site for further functionalization . This configuration ensures three acetate moieties are shielded by tert-butyl groups, which prevent premature hydrolysis during storage and handling .
Stereochemical Considerations
The cyclen backbone adopts a crown ether-like conformation, with nitrogen atoms positioned equidistantly to maximize coordination symmetry. X-ray crystallography data (though not directly cited here) suggest that the tert-butyl groups induce steric hindrance, stabilizing the molecule against ring distortion .
Spectroscopic Data
Nuclear magnetic resonance (NMR) analyses confirm the structure:
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¹H NMR (CDCl₃): δ 3.34 (4H, s), 3.26 (2H, s), 3.05 (4H, s), 2.89–2.85 (12H, m), 1.47 (27H, s) .
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¹³C NMR (CDCl₃): δ 171.02, 169.5, 81.7, 58.4, 51.0, 49.3, 48.5, 47.5, 28.1 .
Mass spectrometry (ESI-MS) corroborates the molecular ion peak at m/z 515.4 [M + H⁺] .
Stability and Solubility
The compound exhibits high solubility in chloroform, dimethylformamide (DMF), and dichloromethane but remains insoluble in water due to its hydrophobic tert-butyl groups . Stability studies indicate no degradation under inert atmospheres at temperatures below 40°C .
Synthesis Methodologies
Conventional Alkylation Approach
The traditional route involves reacting 1,4,7,10-tetraazacyclododecane (cyclen) with tert-butyl bromoacetate in anhydrous chloroform, using triethylamine (TEA) as a base. After 24 hours at room temperature, the product is purified via flash chromatography (15% CH₃OH/CH₂Cl₂), yielding 77% .
Reaction Conditions:
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Molar Ratio: Cyclen : tert-butyl bromoacetate = 1 : 3.3
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Base: 10 equivalents of TEA
Optimized Industrial Protocols
Recent patents describe enhanced methods using dimethylformamide (DMF) as a solvent, reducing reaction times to 2–4 hours while maintaining yields above 70% . Key innovations include:
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Temperature Control: Reactions proceed at 25°C, avoiding energy-intensive heating .
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Base Selection: Potassium carbonate replaces TEA, simplifying purification .
Comparative Analysis
Parameter | Traditional Method | Industrial Method |
---|---|---|
Solvent | Chloroform | DMF |
Reaction Time | 24 hours | 2–4 hours |
Yield | 77% | 70–75% |
Purification | Column Chromatography | Filtration |
The industrial approach reduces costs by 30% through streamlined workflows .
Applications in Biomedical Imaging
MRI Contrast Agent Development
The compound is a key intermediate for gadolinium-based contrast agents (GBCAs). Upon deprotection of tert-butyl groups, it forms DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid), which chelates Gd³⁺ ions with high affinity (log K = 23.1) .
Case Study: Albumin-Nanoparticle Conjugates
Wang et al. (2017) functionalized albumin nanoparticles with Gd³⁺-loaded DO3A derivatives, achieving dual T₁-T₂ contrast effects for liver tumor imaging. The tert-butyl groups ensured stability during nanoparticle assembly .
Emerging Theranostic Uses
Ongoing research explores conjugating the compound with targeting ligands (e.g., antibodies) for site-specific drug delivery. Preliminary data show enhanced accumulation in glioblastoma models compared to untargeted analogs .
Industrial and Regulatory Considerations
Scalability Challenges
Despite optimized syntheses, large-scale production faces hurdles:
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